1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol
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Overview
Description
1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol is a complex organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions, and a 4-methylpentan-1-ol moiety at the 5 position
Preparation Methods
The synthesis of 1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as benzyl alcohol and pyrimidine derivatives.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the pyrimidine core in the presence of suitable catalysts.
Attachment of the 4-Methylpentan-1-ol Moiety: The final step involves the attachment of the 4-methylpentan-1-ol group through an alkylation reaction, using reagents such as alkyl halides and strong bases.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as halides or amines replace the benzyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester or ether bonds and the formation of corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
1-(2,4-Bis(benzyloxy)pyrimidin-5-yl)-4-methylpentan-1-ol can be compared with other similar compounds, such as:
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid: This compound shares the pyrimidine core and benzyloxy groups but differs in the presence of a boronic acid group instead of the 4-methylpentan-1-ol moiety.
2,4-Dichloro-5-methylpyrimidine: This compound has a similar pyrimidine core but with chlorine substituents instead of benzyloxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41244-59-1 |
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Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]-4-methylpentan-1-ol |
InChI |
InChI=1S/C24H28N2O3/c1-18(2)13-14-22(27)21-15-25-24(29-17-20-11-7-4-8-12-20)26-23(21)28-16-19-9-5-3-6-10-19/h3-12,15,18,22,27H,13-14,16-17H2,1-2H3 |
InChI Key |
PWLRDLOSFREVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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